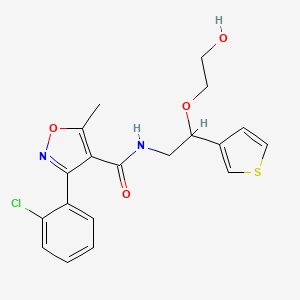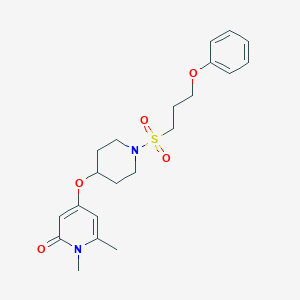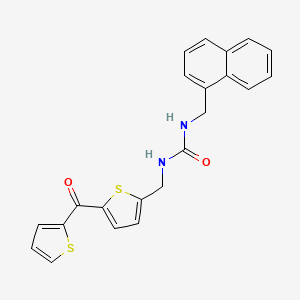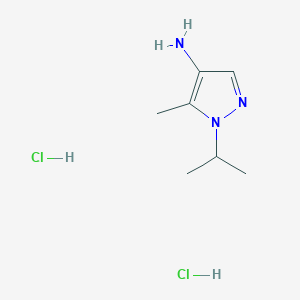![molecular formula C12H14Cl2N2 B2750939 [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287314-55-8](/img/structure/B2750939.png)
[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine, also known as DCDMH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of hydrazines and is widely used in various fields such as medicine, agriculture, and water treatment.
Wirkmechanismus
The exact mechanism of action of [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood. It is believed that [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine works by disrupting the cell membrane of microorganisms, leading to their death. [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine also inhibits the growth of microorganisms by interfering with their metabolic pathways.
Biochemical and Physiological Effects:
[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to have low toxicity and is considered safe for use in various applications. However, prolonged exposure to [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine may cause skin irritation and respiratory problems. [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine is rapidly metabolized in the body and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine is a stable compound and can be easily stored for long periods. It is also easy to handle and has a low cost of production. However, [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine has some limitations in lab experiments. Its mode of action is not fully understood, and its effectiveness may vary depending on the type of microorganism and the environmental conditions.
Zukünftige Richtungen
There are several future directions for research on [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine. One area of interest is the development of new formulations of [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine that can be used in different applications. Another area of research is the investigation of the mechanism of action of [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine at the molecular level. Additionally, the use of [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine in combination with other antimicrobial agents is an area of interest for future research.
Conclusion:
In conclusion, [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine is a chemical compound with unique properties that make it useful in various applications. Its antimicrobial properties have been extensively studied, and it is considered safe for use in various applications. However, further research is needed to fully understand its mechanism of action and to develop new formulations that can be used in different applications.
Synthesemethoden
The synthesis of [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine involves the reaction of 2,6-dichlorobenzyl chloride with bicyclo[1.1.1]pentan-1-amine in the presence of hydrazine hydrate. The reaction takes place under mild conditions and yields the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine has been extensively studied for its antimicrobial properties. It has been found to be effective against a wide range of bacteria, fungi, and viruses. [3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine is used as a disinfectant in various applications such as water treatment, swimming pools, and hospitals. It is also used as a preservative in cosmetics, personal care products, and pharmaceuticals.
Eigenschaften
IUPAC Name |
[3-[(2,6-dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2/c13-9-2-1-3-10(14)8(9)4-11-5-12(6-11,7-11)16-15/h1-3,16H,4-7,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIVIRMWIZAJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(2-nitrophenoxy)ethan-1-one](/img/structure/B2750861.png)


![N'-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2750870.png)


![[3-Amino-4-(benzenesulfonyl)-5-(3-chloro-4-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2750875.png)
![2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2750877.png)
![N-(2-Fluorophenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2750878.png)